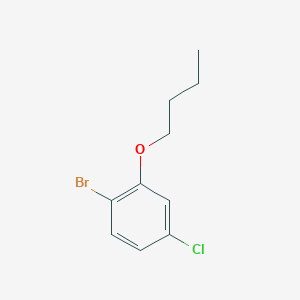

1-Bromo-2-butoxy-4-chlorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-butoxy-4-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDBWCARTUSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-butoxy-4-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-butoxy-4-chlorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-butoxy-4-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-butoxy-4-chlorobenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.

Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-butoxy-4-chlorobenzene exerts its effects involves electrophilic aromatic substitution. In this process, the electrophile (bromine) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Benzenes with Alkoxy Groups

Key analogs and their properties are summarized below:

Key Observations:

- Steric Effects : The butoxy group in 1-bromo-2-butoxy-4-chlorobenzene reduces reactivity in substitution reactions compared to methoxy or ethoxy analogs due to increased steric hindrance .

- Electronic Effects : Bromine and chlorine direct electrophilic attacks to the para position relative to the alkoxy group. Fluorine (in 1-bromo-4-chloro-2-fluorobenzene) further stabilizes the ring via resonance .

- Lipophilicity : Longer alkoxy chains (e.g., butoxy vs. methoxy) enhance lipid solubility, impacting bioavailability and environmental persistence .

Halogenated Benzene Derivatives with Multiple Substituents

Compounds like 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS N/A) and 4-Bromobenzyl chloride (CAS 589-17-3) exhibit distinct reactivity due to additional halogens or functional groups:

- 1-Bromo-2-(bromomethyl)-4-chlorobenzene : The bromomethyl group (-CH₂Br) introduces a reactive site for further alkylation or elimination reactions, unlike the butoxy group .

- 4-Bromobenzyl chloride : The benzyl chloride moiety (-CH₂Cl) is highly reactive in nucleophilic substitutions, contrasting with the stability of the ether-linked butoxy group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-2-butoxy-4-chlorobenzene in academic laboratories?

- Methodology :

-

Nucleophilic Substitution : React 4-chloro-2-bromophenol with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the butoxy group via an SN2 mechanism.

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC (>98% purity) .

-

Retrosynthetic Planning : Leverage databases like REAXYS and PISTACHIO to prioritize feasible routes based on precursor availability and reaction plausibility scores (e.g., Top-N results with relevance heuristics) .

- Data Table :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Solvent System | DMF or DMSO | |

| Catalyst | K₂CO₃ | |

| Reaction Time | 12–24 hours at 80°C | |

| Yield Optimization | Monitor via GC-MS |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and butoxy chain signals (δ 1.0–4.0 ppm). Chlorine and bromine substituents induce distinct splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 263.56 (C₁₀H₁₂BrClO) .

- Elemental Analysis : Match experimental C/H/Br/Cl/O percentages to theoretical values (±0.3% tolerance) .

Q. What are the primary reaction pathways for this compound in organic synthesis?

- Methodology :

- Substitution Reactions : The bromine atom undergoes nucleophilic displacement with amines or thiols to form aryl ethers or sulfides. Use Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura) .

- Oxidation/Reduction :

- Oxidation : Ozonolysis of the butoxy chain yields aldehydes; strong oxidants (KMnO₄) produce carboxylic acids .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes halogens, generating dehalogenated intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodology :

-

Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen bonding and transition states. Becke’s three-parameter functional minimizes thermochemical errors (<3 kcal/mol) .

-

Reactivity Insights :

-

Calculate Fukui indices to identify electrophilic sites (bromine > chlorine).

-

Simulate reaction coordinates for SN2 pathways using Gaussian09 .

- Data Table :

| Parameter | Value (DFT/B3LYP) | Source |

|---|---|---|

| Bond Length (C-Br) | 1.89 Å | |

| Activation Energy | 18.7 kcal/mol (SN2) |

Q. What mechanisms explain contradictory product distributions in halogen displacement reactions?

- Methodology :

- Isotopic Labeling : Use ⁸¹Br-labeled substrate to track competing pathways (e.g., radical vs. ionic mechanisms) .

- Kinetic Analysis : Perform Eyring plots to distinguish between entropy-driven (disordered transition states) and enthalpy-driven pathways .

- Computational Validation : Compare experimental yields with DFT-predicted activation barriers for alternative mechanisms .

Q. How can researchers resolve discrepancies in oxidation product yields under varying conditions?

- Methodology :

- Controlled Experiments : Systematically vary oxidants (e.g., KMnO₄ vs. CrO₃) and solvents (polar vs. nonpolar) to isolate steric/electronic effects .

- LC-MS Monitoring : Track intermediates (e.g., epoxides) to identify kinetic vs. thermodynamic control .

- Solvent Parameterization : Use Kamlet-Taft parameters to correlate solvent polarity with product selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.